3-fluoro-2-phenyl-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-phenyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXICUQBWAMKUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity Studies of 3 Fluoro 2 Phenyl 1h Pyrrole and Its Derivatives
Electrophilic Aromatic Substitution Patterns on the Pyrrole (B145914) Ring
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, including pyrroles. The positional outcome of such reactions on substituted pyrroles is dictated by the electronic nature of the existing substituents.
The pyrrole ring is inherently electron-rich and typically undergoes electrophilic substitution preferentially at the C2 (α) position. clockss.org In the case of 3-fluoro-2-phenyl-1H-pyrrole, the C2 position is already occupied by a phenyl group. The remaining positions for substitution are C4 and C5.
The fluorine atom at the C3 position is an electron-withdrawing group via induction, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. This deactivation effect is a common feature observed in the fluorination of pyrrole derivatives. worktribe.com The phenyl group at C2 can exert both an electron-withdrawing inductive effect and a resonance effect.
Considering these influences, electrophilic attack is most likely to occur at the C5 position. The C5 position is an α-position relative to the nitrogen atom and is less sterically hindered than the C4 position, which is situated between the fluorine and the NH group. Direct fluorination of pyrrole derivatives bearing electron-withdrawing groups has been shown to occur at the α-position even when a β-position is available. researchgate.net While direct electrophilic substitution data for this compound is not abundant, predictions based on the known reactivity of substituted pyrroles point towards preferential substitution at the C5 position.
| Reactant | Electrophile | Predicted Major Product | Influencing Factors |
| This compound | General (E+) | 5-E-3-fluoro-2-phenyl-1H-pyrrole | - C2 position is blocked. - Fluorine at C3 is deactivating. - C5 is an activated α-position. |
Nucleophilic Reactivity of Fluorinated Pyrroles
The C-H bonds of the pyrrole ring can be acidic enough to be deprotonated by strong bases, creating a nucleophilic pyrrolyl anion. Furthermore, the electron-rich pyrrole ring itself can act as a nucleophile in certain reactions.
A common strategy to generate a specific pyrrolyl anion is through halogen-metal exchange, such as debromolithiation. This involves treating a brominated pyrrole derivative with an organolithium reagent, like n-butyllithium (n-BuLi), to form a lithiated intermediate. This powerful nucleophile can then be "trapped" by various electrophiles.
While not specific to this compound, studies on polybromopyrrole precursors have demonstrated the development of sequential reaction cascades involving regioselective debromolithiation. worktribe.com This process allows for the controlled formation of a carbanion, which can then be trapped by an electrophile. worktribe.comdntb.gov.ua For instance, if a bromo-substituent were present at the C5 position of a this compound derivative, treatment with n-BuLi would generate the 5-lithio species. This intermediate could then react with an electrophile (E+) to yield a 5-substituted product. The regioselectivity of this process is often high, driven by the position of the bromine atom. worktribe.com
| Starting Material | Reagents | Intermediate | Trapping Electrophile (E+) | Final Product |
| 5-Bromo-3-fluoro-2-phenyl-1H-pyrrole (Hypothetical) | 1. n-BuLi | 3-Fluoro-2-phenyl-5-lithio-1H-pyrrole | E.g., CO₂, DMF, Alkyl halide | 5-Substituted-3-fluoro-2-phenyl-1H-pyrrole |
The electron-rich pyrrole ring can act as a nucleophile in Michael-type or conjugate addition reactions, particularly with highly electrophilic alkenes like nitroalkenes. nih.govresearchgate.net Studies have shown that pyrroles can add to β-fluoro-β-nitrostyrenes in a catalyst-free reaction, attacking the β-position of the nitroalkene. nih.govmdpi.com The reaction typically occurs at the free α-position of the pyrrole. nih.gov
For this compound, the most nucleophilic position is the unsubstituted C5 (α) position. Therefore, it is expected to react with a nitroalkene (e.g., R-CH=CH-NO₂) to form a new carbon-carbon bond at C5. The reaction proceeds via nucleophilic attack from the C5 position of the pyrrole onto the electrophilic double bond of the nitroalkene.
| Pyrrole Derivative | Michael Acceptor | Reaction Conditions | Product | Reference |
| 1H-Pyrrole | β-Fluoro-β-nitrostyrenes | Solvent-free, Room Temp. | 2-(2-Fluoro-2-nitro-1-arylethyl)-1H-pyrroles | nih.govmdpi.com |
| This compound (Predicted) | Nitroalkene (R-CH=CH-NO₂) | Catalyst-free or base-catalyzed | 5-(2-Nitroalkyl)-3-fluoro-2-phenyl-1H-pyrrole | N/A |
Derivatization Strategies and Functional Group Transformations
Functionalization of the this compound core can be achieved through various derivatization strategies, among which metalation followed by carboxylation is a powerful tool for introducing a carboxylic acid group.
Direct metalation involves the deprotonation of a C-H bond using a strong base, typically an organolithium reagent like butyllithium (B86547) (BuLi). nih.govbeilstein-journals.org For N-substituted pyrroles, metalation generally occurs at the C2 position. beilstein-journals.org In this compound, the C2 position is blocked. The most acidic remaining proton on the carbon framework is at the C5 position, due to its proximity to the electronegative nitrogen atom.
The reaction involves treating this compound with butyllithium, which would selectively abstract the proton from the C5 position to form 3-fluoro-2-phenyl-5-lithio-1H-pyrrole. This lithiated intermediate is then quenched with an electrophile, such as gaseous carbon dioxide (CO₂), followed by an acidic workup, to yield this compound-5-carboxylic acid. nih.govd-nb.infogoogle.com This method provides a direct route to introduce a carboxyl group at a specific position, which can then be used for further synthetic transformations.
| Substrate | Reagents | Intermediate | Product | Reference |
| N-perfluoroalkyl-3,4-disubstituted pyrrole | 1. n-BuLi 2. CO₂ | 2-Lithio-N-perfluoroalkyl-3,4-disubstituted pyrrole | N-perfluoroalkyl-3,4-disubstituted pyrrole-2-carboxylic acid | nih.govbeilstein-journals.org |
| This compound (Predicted) | 1. n-BuLi 2. CO₂ 3. H₃O⁺ | 3-Fluoro-2-phenyl-5-lithio-1H-pyrrole | This compound-5-carboxylic acid | N/A |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comijpcbs.com The reaction proceeds through the formation of a halomethyleniminium salt, commonly known as the Vilsmeier reagent, from a substituted amide like N,N-dimethylformamide (DMF) and a halide donor such as phosphorus oxychloride (POCl₃). chemistrysteps.comthieme-connect.de This iminium ion acts as the electrophile in an electrophilic aromatic substitution reaction. chemistrysteps.com Due to the electron-donating nature of the nitrogen atom, pyrroles are activated towards this type of substitution, which typically occurs at the more electron-rich 2-position. chemistrysteps.com
In studies on related fluorinated pyrrole building blocks, the Vilsmeier-Haack formylation has been shown to be an effective functionalization strategy. For instance, the formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate demonstrates the practical application of this reaction. nih.gov Treatment of this substrate with DMF and POCl₃ leads to the introduction of a formyl group onto the pyrrole ring. nih.gov
The reaction, however, does not yield a single product. Instead, a mixture of regioisomers is formed due to the electronic influence of the existing substituents. The formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate resulted in a mixture of the 5-formyl and 4-formyl derivatives. nih.gov The identity of these regioisomers was confirmed using spectroscopic methods, particularly ¹⁹F and ¹³C NMR. nih.gov
| Substrate | Reagents | Conditions | Conversion | Products | Product Ratio (5-formyl:4-formyl) |
|---|---|---|---|---|---|
| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | DMF, POCl₃ | 90 °C, overnight | 68% | Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate and Ethyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate | 57:43 |
Amidation Reactions
Amidation reactions are fundamental for constructing the ubiquitous amide bond. For pyrrole derivatives, these reactions typically involve the coupling of a pyrrole carboxylic acid with an amine. A common strategy involves the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. acs.orgorganic-chemistry.org
In the synthesis of 2-phenyl-1H-pyrrole-3-carboxamide derivatives, which serve as scaffolds for 5-HT₆ receptor ligands, a multi-step sequence is employed. acs.org The process begins with the saponification of a pyrrole ester to yield the corresponding carboxylic acid. This acid is then coupled with an appropriate amine using standard peptide coupling agents. acs.org Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are effective for activating the carboxyl group, enabling the formation of the amide bond. acs.org
An alternative route to pyrrole amides involves the conversion of the pyrrole carboxylic acid to a more reactive acyl chloride. This intermediate can then readily react with an amine to form the desired amide. nih.gov This method was utilized in the synthesis of a 2-(3-fluoro-5-methyl-1H-pyrrole-2-carboxamido) derivative. nih.gov
| Step | Reactant(s) | Reagents | Product Type | Purpose |
|---|---|---|---|---|
| 1 | 2-Aryl-1H-pyrrole-3-carboxylate ester | NaOH (aq), reflux | 2-Aryl-1H-pyrrole-3-carboxylic acid | Saponification to generate the carboxylic acid. |
| 2 | 2-Aryl-1H-pyrrole-3-carboxylic acid, Amine (e.g., 1-Boc-3-aminopyrrolidine) | HOBt, BOP | N-substituted 2-aryl-1H-pyrrole-3-carboxamide | Amide bond formation via activated carboxylic acid. |
Computational Investigations of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the underlying mechanisms of chemical reactions. nih.govresearchgate.netresearchgate.net These investigations can elucidate reaction pathways, predict product selectivity, and explain the electronic factors that govern reactivity.
Intramolecular Rearrangements
Intramolecular rearrangements of substituted pyrroles can lead to the formation of different isomers, often driven by thermodynamic stability. One such transformation is the acid-mediated rearrangement of acylpyrroles. For example, 2-acylpyrrole derivatives, such as 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde, have been shown to rearrange to the corresponding 3-acylpyrroles when treated with a strong acid like trifluoromethanesulfonic acid. researchgate.net This process provides a synthetic route to 3-substituted pyrroles, which can be difficult to access directly. researchgate.net
Another fascinating rearrangement is the "pyrrole dance," an anionic Fries-type rearrangement of N-acylpyrroles. rsc.org Computational and experimental studies have revealed that the outcome of this reaction is highly dependent on the choice of base. When N-acylpyrroles are treated with lithium hexamethyldisilazide (LiN(SiMe₃)₂), they undergo a rearrangement to yield 2-aroylpyrroles. rsc.org In contrast, using potassium hexamethyldisilazide (KN(SiMe₃)₂) promotes a different pathway involving the C–H functionalization of a toluene (B28343) solvent. rsc.org Surprisingly, crossover experiments indicated that this anionic Fries rearrangement proceeds through an intermolecular mechanism rather than a purely intramolecular one. rsc.org
| Base | Reaction Type | Product | Key Finding |
|---|---|---|---|
| LiN(SiMe₃)₂ | Anionic Fries Rearrangement ("Pyrrole Dance") | 2-Aroylpyrrole | Promotes rearrangement of the N-acylpyrrole. |
| KN(SiMe₃)₂ | C–H Functionalization/Aroylation of Toluene | Aryl Benzyl Ketone | Promotes reaction with the solvent. |
Cyclization Pathways
Computational studies are instrumental in understanding the mechanisms of cyclization reactions that form or modify heterocyclic rings. Gold-catalyzed cycloisomerization of allenes is one such pathway used to synthesize pyrrole precursors. kobv.de
More complex cyclizations involving pyrrole derivatives have also been modeled. The enantioselective borylcupration of alkene-tethered oxime esters to form boryl-functionalized 1-pyrrolines is a notable example. nih.gov DFT calculations were employed to investigate the mechanism of the key cyclization step. The computational results suggest that the reaction likely proceeds via a stereoretentive cyclization of an intermediate benzylic copper species. nih.gov Furthermore, the analysis of non-covalent interactions (NCIs) in the transition state revealed that stabilizing interactions between the catalyst and the linker contribute to the observed stereoselectivity. nih.gov The concept of "cyclization energy," defined as the DFT-calculated energy difference between reactants and the cyclized product, is a key metric in evaluating the favorability of such pathways. harvard.edu
Charge Transfer during Reactions
The transfer of electron density during a chemical reaction is a key determinant of its outcome. Computational methods allow for the detailed investigation of charge transfer phenomena by analyzing frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potentials. researchgate.netmdpi.com
DFT-based studies on fluoropyrroles have been conducted to probe energetics, global reactivity, and charge transfer. nih.gov By calculating various descriptors, it is possible to predict site selectivity. For instance, analysis of multiphilic descriptors (Δωk) can identify which atomic sites on the pyrrole ring are most susceptible to electrophilic or nucleophilic attack. nih.gov
In studies of more complex pyrrole-containing systems, such as peri-substituted acyl pyrrolyl naphthalenes, computational analysis has been used to assess the degree of intramolecular charge transfer (ICT) in the excited state. mdpi.com The distribution of the HOMO and LUMO can indicate whether significant charge transfer occurs upon excitation. researchgate.netmdpi.com For some substituted pyrroles, a clear complementarity between the HOMO and LUMO distributions across different parts of the molecule indicates an effective intermolecular charge transfer, which has implications for their electronic and optical properties. researchgate.net
| Computational Method/Analysis | Information Gained | Example Finding | Reference |
|---|---|---|---|
| DFT-based Descriptors (e.g., Multiphilic Descriptors) | Prediction of reactive sites (electrophilic vs. nucleophilic). | For fluoropyrroles, the N₅ site is prone to electrophilic attack, while the H₆ site has a preference toward nucleophilic attack. | nih.gov |
| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Assessment of intramolecular and intermolecular charge transfer potential. | In certain designed pyrroles, complementary HOMO/LUMO distributions indicate effective intermolecular charge transfer. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualization of electron-rich and electron-poor regions, predicting reactivity. | A broad distribution of electrophilic and nucleophilic sites predicts high chemical reactivity. | researchgate.net |
| Excited State Calculations | Investigation of charge transfer upon photoexcitation. | In a series of acyl pyrrolyl naphthalenes, only one ketone derivative showed clear evidence of charge transfer emission. | mdpi.com |
Computational and Theoretical Investigations of 3 Fluoro 2 Phenyl 1h Pyrrole
Quantum Chemical Methodologies Employed
A variety of quantum chemical methodologies have been utilized to probe the molecular characteristics of fluorinated pyrrole (B145914) derivatives. These methods offer a balance between computational cost and accuracy, allowing for a comprehensive theoretical understanding of compounds like 3-fluoro-2-phenyl-1H-pyrrole.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely applied to investigate the electronic properties of molecular systems. For fluorinated pyrroles, DFT calculations are instrumental in determining optimized geometries, electronic structures, and spectroscopic properties. The selection of the functional is a critical aspect of DFT studies, with hybrid functionals often being employed to provide a reliable description of the system's electronic behavior.
To explore the excited-state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This extension of DFT allows for the calculation of electronic absorption spectra, providing insights into the nature of electronic transitions. These investigations are crucial for understanding the photophysical behavior of the molecule, which is of significant interest in the development of new materials.
Ab initio methods, which are based on first principles without the inclusion of empirical parameters, offer a high level of theory for computational studies. Møller-Plesset perturbation theory of the second order (MP2) is one such method that can be used to incorporate electron correlation effects more accurately than standard DFT approaches. While computationally more demanding, MP2 calculations can provide valuable benchmark data for the geometric and electronic properties of this compound.
Semi-empirical methods, such as AM1 (Austin Model 1) and MNDO (Modified Neglect of Diatomic Overlap), represent a computationally less expensive alternative to DFT and ab initio methods. These approaches use parameters derived from experimental data to simplify the calculations. While they may be less accurate for certain properties, they can be useful for preliminary conformational searches and for studying large molecular systems where higher-level calculations are not feasible.
The choice of basis set is a critical component of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For compounds containing elements like fluorine, it is important to use basis sets that can adequately describe polarization and diffuse electronic effects. The Pople-style basis set, 6-31++G(d,p), is a popular choice that includes polarization functions (d,p) on heavy and hydrogen atoms, respectively, as well as diffuse functions (++) on all atoms. This basis set, often paired with the B3LYP functional, provides a balanced approach for obtaining reliable geometries and electronic properties for molecules like this compound.
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms in this compound dictates many of its physical and chemical properties. Computational methods are invaluable for determining the most stable conformations and for understanding the energetic barriers between them.
Equilibrium Geometries and Structural Parameters (bond lengths, bond angles)
The geometry of phenylpyrrole isomers is determined by a balance between the conjugative interactions that favor a planar structure and the steric repulsion between ortho hydrogen atoms, which favors a non-planar, twisted structure. dergipark.org.tr For 3-phenylpyrrole, the steric hindrance is less pronounced than in 2-phenylpyrrole, but the introduction of a fluorine atom at the 3-position of the pyrrole ring introduces new electronic and steric effects that influence the final geometry.
The bond lengths and angles within the phenyl and pyrrole rings are expected to be within typical ranges for these aromatic systems. DFT calculations on phenylpyrrole isomers at the B3LYP/6-31++G(d,p) level show that C-C bond lengths in the phenyl ring are approximately 1.395–1.408 Å. dergipark.org.tr In the pyrrole ring, N-C bond lengths are calculated to be between 1.374 Å and 1.385 Å, while C-C bonds range from 1.378 Å to 1.434 Å. dergipark.org.tr The bond angles in the phenyl ring are typically between 117.8° and 121.1°, and in the pyrrole ring, they are between 106.4° and 110.4°. dergipark.org.tr The C-F bond length is anticipated to be consistent with those observed in other fluoroaromatic compounds.
Table 1: Expected Structural Parameters for this compound based on related compounds. Data is based on computational studies of phenylpyrrole isomers and general principles of structural chemistry.
| Parameter | Ring System | Expected Value Range |
| Bond Length (Å) | Phenyl | C-C: 1.395 - 1.408 |
| Pyrrole | N-C: 1.374 - 1.385 | |
| C-C: 1.378 - 1.434 | ||
| C-F: ~1.35 | ||
| Bond Angle (°) | Phenyl | 117.8 - 121.1 |
| Pyrrole | 106.4 - 110.4 |
Torsional Potentials and Rotational Barriers (e.g., pyrrole-phenyl inter-ring torsion)
The rotation around the single bond connecting the pyrrole and phenyl rings in this compound is a critical conformational feature. The torsional potential describes the energy changes as the two rings rotate relative to each other. dergipark.org.tr This potential typically has two main barriers to internal rotation: one at a planar conformation (dihedral angle of 0°) and another at a perpendicular conformation (90°). dergipark.org.trnih.gov
The final equilibrium geometry lies at a torsional angle that minimizes the sum of two opposing forces: the π-conjugation between the rings, which favors planarity (0°), and the steric repulsion between adjacent atoms on the two rings, which favors a perpendicular arrangement (90°). dergipark.org.tr For 2-phenylpyrrole and 3-phenylpyrrole, theoretical studies show that the ground state is a tilted structure. dergipark.org.tr The rotational barriers are important for understanding the molecule's conformational flexibility. rsc.org For phenylpyrrole isomers, DFT calculations have shown low twist barriers at 0° and higher barriers at 90°. dergipark.org.tr The introduction of the fluorine atom at the 3-position of the pyrrole ring will likely influence these barriers due to its steric and electronic contributions.
Planarity and Deviations from Planarity
Due to the balance of steric and electronic effects, phenylpyrroles generally adopt a non-planar, twisted conformation in their ground state. dergipark.org.tr Crystallographic studies of related fluorophenyl-pyrrole derivatives show that the dihedral angle between the pyrrole and phenyl rings can range from 60 to 70 degrees, indicating a significant deviation from planarity. For instance, X-ray analysis of analogous compounds reveals that the fluorophenyl rings are rotated by approximately 67.6 degrees from the pyrrole ring plane.
Electronic Structure and Properties from Theoretical Calculations
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies and gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding the electronic properties and reactivity of molecules. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in electronic transitions and chemical reactions. ossila.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. wuxiapptec.comtandfonline.com
For phenylpyrrole isomers, DFT calculations have been used to determine their FMO energies. dergipark.org.trresearchgate.net These studies provide a basis for estimating the electronic properties of this compound. The introduction of a fluorine atom, which is highly electronegative, is expected to lower the energies of both the HOMO and LUMO orbitals. acs.org In related fluorinated BODIPY dyes, electron-withdrawing groups were found to impact the frontier orbital energy levels. mdpi.com The HOMO-LUMO gap influences the molecule's absorption wavelength; a smaller gap generally corresponds to absorption at a longer wavelength. ossila.com
Table 2: Representative FMO Data from Related Phenylpyrrole Compounds. Calculated at the B3LYP/6-31++G(d,p) level for phenylpyrrole isomers. dergipark.org.tr
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1-Phenylpyrrole | -5.61 | -0.63 | 4.98 |
| 2-Phenylpyrrole | -5.48 | -0.73 | 4.75 |
| 3-Phenylpyrrole | -5.53 | -0.81 | 4.72 |
Note: The values for this compound would be modulated by the fluorine substituent.
Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable computational tools that illustrate the charge distribution within a molecule. tandfonline.comresearchgate.net They map the electrostatic potential onto the electron density surface, allowing for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In an MEP map, regions of negative potential are typically colored red and indicate areas prone to electrophilic attack, while regions of positive potential are colored blue and are susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show distinct regions of varying potential. The area around the electronegative fluorine atom and the nitrogen atom of the pyrrole ring would likely exhibit a negative electrostatic potential (red/yellow). mdpi.comresearchgate.net The hydrogen atom attached to the pyrrole nitrogen (N-H) would be a site of positive potential (blue), making it a potential hydrogen bond donor. researchgate.net The π-system of the phenyl ring generally shows intermediate potential, but the substitution pattern influences the exact distribution. researchgate.net MEP analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding or crystal packing. scispace.com
Intramolecular Charge Transfer Characteristics
Molecules containing electron-donating and electron-accepting moieties linked by a π-conjugated system can exhibit intramolecular charge transfer (ICT) upon photoexcitation. nih.gov In the case of this compound, the pyrrole ring can act as an electron donor, while the phenyl ring's role can be modulated by substituents. The fluorine atom, being electron-withdrawing, enhances the acceptor character of the system. This "push-pull" architecture is conducive to ICT.
The efficiency of ICT is strongly dependent on the molecular geometry, particularly the torsional angle between the donor and acceptor rings. dergipark.org.tr While some systems require a twisted geometry to facilitate ICT (Twisted Intramolecular Charge Transfer, or TICT), others can undergo ICT in a more planar conformation. acs.org Studies on N-phenylpyrrole, a structural isomer, have shown that it undergoes a fast ICT reaction, and it is believed that the ICT state is largely planar. acs.orgresearchgate.net The presence of the fluorine atom and the specific 2,3-substitution pattern in this compound will influence the energies of the locally excited (LE) and ICT states, thereby determining the photophysical properties of the molecule. nih.gov
Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there is currently no published research data available for the specific computational and theoretical investigations of This compound as outlined in the requested article structure.
The specific areas of inquiry, including:
Simulation of Spectroscopic Data
UV-Vis Spectra Prediction
require dedicated computational studies, such as those employing Density Functional Theory (DFT) or other quantum chemical methods, to be performed on this exact molecule.
Searches for "this compound" in conjunction with terms like "computational study," "DFT," "dipole moment," "NBO analysis," "vibrational spectra," and "UV-Vis spectra" did not yield any papers or datasets containing the specific quantitative and qualitative findings necessary to populate the requested sections.
While computational studies are available for related compounds, such as the parent 2-phenyl-1H-pyrrole and other substituted pyrroles, the strict instruction to focus solely on this compound prevents the inclusion of data from these other molecules. The influence of the fluorine substituent at the 3-position of the pyrrole ring would uniquely affect the electronic structure, dipole moment, vibrational modes, and electronic transitions, making data from other analogues an inaccurate representation.
Therefore, due to the absence of specific research on the theoretical properties of this compound, it is not possible to generate the detailed, informative, and scientifically accurate article as requested. The creation of the specified data tables and the elaboration on research findings are contingent on the existence of such primary research, which could not be located.
Spectroscopic Characterization Methodologies for 3 Fluoro 2 Phenyl 1h Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 3-fluoro-2-phenyl-1H-pyrrole by providing information on the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei. The spectra reveal characteristic chemical shifts and coupling constants that are diagnostic of the compound's specific arrangement of atoms.
The ¹H NMR spectrum of a this compound derivative provides distinct signals for the protons on the pyrrole (B145914) ring, the phenyl substituent, and the N-H group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the fluorine atom and the aromatic currents of the phenyl and pyrrole rings. For instance, in a related compound, 2-(4-chlorophenyl)-3-fluoro-5-phenyl-1H-pyrrole, the proton on the pyrrole ring appears as a singlet at approximately 6.15 ppm. amazonaws.com The protons of the phenyl group typically appear as a multiplet in the aromatic region, generally between 7.0 and 7.5 ppm. amazonaws.com The N-H proton of the pyrrole ring is expected to produce a broad signal, the chemical shift of which can vary depending on the solvent and concentration.
Key features in the ¹H NMR spectrum include coupling between protons and the adjacent fluorine atom (H-F coupling). For example, the proton at the C4 position of the pyrrole ring would be expected to show a doublet splitting due to coupling with the fluorine at C3. In derivatives such as 1-benzyl-3-fluoro-2-methyl-5-phenyl-1H-pyrrole, the methyl protons show a doublet with a small fluorine-proton coupling constant (JF = 1.6 Hz). rsc.org
Table 1: Representative ¹H NMR Data for a this compound Analog Data for 2-(4-chlorophenyl)-3-fluoro-5-phenyl-1H-pyrrole in CDCl₃ amazonaws.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH (pyrrole) | 6.15 | s (singlet) | |
| CH (aromatic) | 7.04 | d (doublet) | 8.3 |
| CH (aromatic) | 7.12 | d (doublet) | 8.3 |
The ¹³C NMR spectrum offers detailed information about the carbon framework of this compound. A key feature of the spectrum is the large coupling constant between the carbon atom bonded to fluorine (C3) and the fluorine atom (¹JCF). This direct carbon-fluorine coupling results in a doublet for the C3 signal with a large J-value, often in the range of 235-237 Hz for similar 3-fluoropyrrole structures. rsc.org Other carbon atoms in the vicinity of the fluorine atom will also exhibit smaller long-range C-F couplings.
The chemical shifts of the carbon atoms in the pyrrole ring are influenced by the fluorine substituent. The C3 carbon, being directly attached to the electronegative fluorine, is significantly shifted downfield. The C2 carbon, bonded to the phenyl group, and other pyrrole carbons also show characteristic shifts. For example, in 1-benzyl-3-fluoro-2-methyl-5-phenyl-1H-pyrrole, the C3 carbon appears as a doublet at approximately 149.2 ppm with a large C-F coupling constant. rsc.org
Table 2: Representative ¹³C NMR Data for a this compound Analog Data for 1-benzyl-3-fluoro-2-methyl-5-phenyl-1H-pyrrole in CDCl₃ rsc.org
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) |
|---|---|---|---|
| C3 | 149.2 | d (doublet) | 235.6 |
| C4 | 96.5 | d (doublet) | 16.5 |
| C5 | 112.6 | d (doublet) | 24.4 |
| C2 | 130.2 | d (doublet) | 3.3 |
¹⁹F NMR spectroscopy is a highly sensitive technique for detecting the presence and chemical environment of fluorine in a molecule. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is a key diagnostic parameter. In various derivatives of 3-fluoropyrroles, the ¹⁹F chemical shift is typically observed in the range of -150 to -175 ppm. amazonaws.comrsc.org For instance, the fluorine signal for 2-(4-chlorophenyl)-3-fluoro-5-phenyl-1H-pyrrole appears as a singlet at -153.9 ppm. amazonaws.com The spectrum can also show coupling to nearby protons, which can provide further structural confirmation. researchgate.net
Table 3: Representative ¹⁹F NMR Data for this compound Analogs Data from various sources in CDCl₃
| Compound | ¹⁹F Chemical Shift (δ, ppm) |
|---|---|
| 2-(4-chlorophenyl)-3-fluoro-5-phenyl-1H-pyrrole amazonaws.com | -153.9 |
| 1-Benzyl-3-fluoro-2-methyl-5-phenyl-1H-pyrrole rsc.org | -169.3 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. unl.edu In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H group, aromatic C-H bonds, C=C bonds of the aromatic rings, and the C-F bond.
The N-H stretching vibration of the pyrrole ring typically appears as a broad band in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations from the phenyl and pyrrole rings are observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings usually give rise to several bands in the 1400-1600 cm⁻¹ region. libretexts.org The C-F stretching vibration is a key diagnostic band and is expected to appear as a strong absorption in the region of 1000-1400 cm⁻¹. For example, the IR spectrum of 3-fluoro-1-[(4′-methoxyphenyl)methyl]-2-methyl-5-phenyl-1H-pyrrole shows absorption bands at 2928, 1614, 1599, and 1512 cm⁻¹, which are characteristic of C-H and C=C stretching vibrations. rsc.org
Table 4: Representative IR Absorption Bands for a this compound Analog Data for 3-Fluoro-1-[(4′-methoxyphenyl)methyl]-2-methyl-5-phenyl-1H-pyrrole rsc.org
| Wavenumber (νmax, cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2928 | - | C-H stretch |
| 1614 | - | C=C stretch (aromatic) |
| 1599 | - | C=C stretch (aromatic) |
| 1512 | - | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of this compound. This is a definitive method for confirming the identity of the compound. For example, the HRMS data for 1-benzyl-3-fluoro-2-methyl-5-phenyl-1H-pyrrole showed a found [M]⁺ ion at m/z 265.1269, which is in close agreement with the calculated value of 265.1267 for the formula C₁₈H₁₆FN. rsc.org This level of accuracy confirms the elemental composition and, by extension, the molecular formula of the synthesized compound.
Table 5: Representative High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Formula | Calculated m/z ([M]⁺) | Found m/z ([M]⁺) | Source |
|---|---|---|---|---|
| 1-Benzyl-3-fluoro-2-methyl-5-phenyl-1H-pyrrole | C₁₈H₁₆FN | 265.1267 | 265.1269 | rsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a sample. For the analysis of this compound, GC-MS serves to confirm the molecular weight and provide insights into its fragmentation pattern, which is characteristic of its structure. amazonaws.com
In a typical GC-MS analysis, the compound is introduced into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer. rsc.org In the mass spectrometer, the molecule is typically ionized by electron impact (EI), causing it to lose an electron and form a positively charged molecular ion (M+•). amazonaws.com The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound.
For this compound (C₁₀H₈FN), the expected exact mass of the molecular ion is approximately 161.06 g/mol . The mass spectrum also displays various fragment ions, which are formed by the breakdown of the molecular ion. The fragmentation pattern provides a structural fingerprint of the molecule. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small, stable neutral molecules or radicals. The observation of fragment ions resulting from the cleavage of the phenyl group or the pyrrole ring can further confirm the compound's structure. While specific fragmentation data for this compound is not widely published, analysis of related fluorinated pyrrole derivatives provides a basis for expected fragmentation. rsc.orgbeilstein-journals.org
Table 1: Representative GC-MS Fragmentation Data for Aromatic Fluoropyrroles
| Fragment Description | m/z (relative intensity) | Reference |
|---|---|---|
| Molecular Ion [M]+ | 296 (100) | rsc.org |
| Loss of NO₂ [M-NO₂]+ | 250 (46) | rsc.org |
| Further Fragmentation | 235 (7) | rsc.org |
Data shown for the related compound 1-(2-Fluoro-4-nitrophenyl)-2-methyl-5-phenyl-1H-pyrrole to illustrate a typical fragmentation pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The presence of the conjugated π-electron system, encompassing both the phenyl ring and the pyrrole ring, makes this compound a chromophore that absorbs light in the UV-Vis region. The resulting spectrum can be used for both qualitative characterization and quantitative analysis. researchgate.net
The UV-Vis spectrum of conjugated systems like this typically shows strong absorption bands corresponding to π → π* transitions. researchgate.net The position of the maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the compound's electronic structure. The substitution pattern on the pyrrole and phenyl rings, including the fluorine atom, influences the energy of these transitions and thus the λmax values. Studies on polymers containing 2-phenyl-1H-pyrrole units show strong absorption in the UV region. researchgate.net The spectrum is usually recorded by dissolving the compound in a transparent solvent, such as ethanol (B145695) or acetonitrile. researchgate.netresearchgate.net
Table 2: Typical UV-Vis Absorption Data for Phenylpyrrole Derivatives
| Compound | Solvent | λmax (nm) | Transition | Reference |
|---|---|---|---|---|
| 2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole | CH₂Cl₂ | 305 | π → π* | researchgate.net |
| Donor-π-Acceptor Chromophores | Ethanol | ~350-400 | π → π* | researchgate.net |
Data from related compounds illustrating typical absorption ranges for phenyl-pyrrole systems.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the regiochemistry of substituents, which is particularly crucial for distinguishing between isomers. worktribe.com
For this compound, obtaining single crystals of suitable quality is a prerequisite. The process involves diffracting X-rays off the ordered lattice of atoms in the crystal. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which the atomic positions can be determined. researchgate.net
The structure of numerous pyrrole derivatives, including those with fluorine and phenyl substituents, has been confirmed by X-ray crystallography. rsc.orgworktribe.comgoogle.com For instance, the crystal structure of a related 2-aryl-3-fluoropyrrole confirmed the regioselectivity of the synthesis. amazonaws.com A crystallographic analysis of this compound would definitively confirm the 3-fluoro and 2-phenyl substitution pattern. It would also reveal key structural parameters such as the dihedral angle between the planes of the pyrrole and phenyl rings, which is an important conformational feature.
Table 3: Representative Crystallographic Data for a Phenyl-Substituted Heterocycle
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 15.196 (3) |
| b (Å) | 5.8600 (12) |
| c (Å) | 7.6690 (15) |
| β (°) | 98.97(3) |
| Volume (ų) | 674.1 (2) |
| Z | 4 |
Data shown for the related compound 3-Fluorophenylboronic acid to illustrate typical crystal data parameters. researchgate.net
Q & A
Q. What are the common synthetic routes for 3-fluoro-2-phenyl-1H-pyrrole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of fluorinated pyrroles often involves cyclocondensation reactions. For this compound, a typical approach includes:
- Step 1 : Reacting trifluoromethyloxazolones with electron-deficient alkenes under basic conditions to form the pyrrole core (e.g., KOH/EtOH at 60°C for 6–8 hours) .
- Step 2 : Introducing fluorine via electrophilic fluorination or using fluorinated precursors (e.g., 4-fluorophenylacetylene) to ensure regioselectivity at the 3-position .
- Optimization : Yields improve with catalyst screening (e.g., Pd/C for cross-coupling) and solvent selection (polar aprotic solvents like DMF enhance cyclization efficiency). Contradictions in yield data (e.g., 65–85% yields across studies) may arise from substituent steric effects or purification methods .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include δ ~6.5 ppm (pyrrole protons) and δ ~125–135 ppm (fluorinated carbon). Discrepancies in splitting patterns may indicate rotational isomerism .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 190.2 (calculated for C₁₀H₈FN₂).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL-2018) resolves the planar pyrrole ring and fluorine-substituted geometry. Disorder in the phenyl ring orientation is common and requires refinement .
Advanced Research Questions
Q. What computational methods elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) calculations predict electrophilic reactivity at the 5-position due to fluorine’s electron-withdrawing effect. Fukui function analysis (ƒ⁺) identifies nucleophilic attack sites .
- Molecular Electrostatic Potential (MESP) : Maps show negative potential near fluorine, influencing hydrogen-bonding interactions in biological systems .
Q. How do structural modifications (e.g., substituents) affect the compound’s reactivity and bioactivity?
- Methodological Answer :
- Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Fluorine at the 3-position increases electrophilicity, enhancing interactions with enzymes (e.g., cytochrome P450 inhibition).
- Aromatic Substituents : Phenyl groups at the 2-position improve thermal stability (e.g., melting points ~120–135°C) but may reduce solubility in polar media .
- Biological Activity : Derivatives show potential as kinase inhibitors. For example, this compound scaffolds with pyrimidine substituents exhibit IC₅₀ values <10 µM in cancer cell lines .
Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during refinement?
- Methodological Answer :
- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered phenyl or fluorophenyl groups. Constraints (e.g., DFIX for C–F bonds) improve accuracy .
- Validation Tools : Check R-factor convergence (target <0.05) and leverage PLATON’s ADDSYM to detect missed symmetry .
Data Contradiction Analysis
-
Synthetic Yield Discrepancies :
-
Spectroscopic Variability :
- Example : ¹³C NMR shifts for the fluorinated carbon range from δ 128–135 ppm.
- Resolution : Solvent polarity (CDCl₃ vs. DMSO-d₆) and temperature (25°C vs. 40°C) affect chemical shift dispersion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
